molecular formula C8H4BrIN2O B13510568 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B13510568
M. Wt: 350.94 g/mol
InChI Key: ZXMFQCKYWRJPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with iodine and an oxidizing agent in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-1,3,4-oxadiazole
  • 2-(2-Iodophenyl)-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and properties. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts.

Biological Activity

2-(2-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological potential. Various derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural diversity of oxadiazoles allows for modifications that can enhance their efficacy and selectivity against different biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that certain oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Oxadiazoles may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, some derivatives have shown inhibitory effects on enzymes like EGFR and Src kinases, which are crucial in cancer progression .
  • In Vitro Studies : A series of oxadiazole derivatives were screened against multiple cancer cell lines. For example, compounds exhibited IC50 values in the low micromolar range against prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. Notably, some derivatives demonstrated growth inhibition percentages exceeding 90% at specific concentrations .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundPC-30.8795.70
Other Oxadiazole DerivativeHCT-1160.6796.86

Anti-inflammatory Activity

Oxadiazoles have also been evaluated for their anti-inflammatory properties:

  • Anti-inflammatory Mechanisms : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). In studies involving carrageenan-induced paw edema in rats, certain oxadiazole derivatives showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been investigated:

  • Bactericidal Effects : Some oxadiazoles demonstrate strong activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus spp., indicating their potential as antibacterial agents .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A comprehensive screening of a library of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. Compounds with halogen substitutions exhibited increased potency against multiple cancer cell lines .
  • Inflammation Model : In vivo studies using rat models demonstrated that certain oxadiazole derivatives could effectively reduce inflammation markers in the serum after administration .
  • Antimicrobial Efficacy : A recent study reported that specific oxadiazole derivatives were effective against resistant bacterial strains, showcasing their potential utility in treating infections caused by antibiotic-resistant pathogens .

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

2-(2-bromophenyl)-5-iodo-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrIN2O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H

InChI Key

ZXMFQCKYWRJPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.